N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, a cyano group, and a phenyl-pyridinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 4-bromophenylamine, tert-butyl cyanoacetate, and 2-chloro-6-phenylpyridine. The synthesis may proceed through the following steps:
Formation of the pyridine ring: The reaction between 2-chloro-6-phenylpyridine and tert-butyl cyanoacetate under basic conditions to form the pyridine ring.
Introduction of the bromophenyl group: The coupling of 4-bromophenylamine with the pyridine intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with an acylating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE: can be compared with other amides that contain similar functional groups, such as:
Uniqueness
The uniqueness of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C24H22BrN3OS |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H22BrN3OS/c1-24(2,3)21-13-19(16-7-5-4-6-8-16)20(14-26)23(28-21)30-15-22(29)27-18-11-9-17(25)10-12-18/h4-13H,15H2,1-3H3,(H,27,29) |
InChI Key |
WBYPKYIVKUSOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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